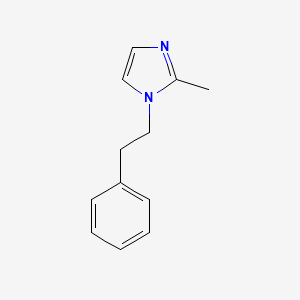

2-Methyl-1-phenethylimidazole

Description

Structure

3D Structure

Properties

CAS No. |

60053-09-0 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-methyl-1-(2-phenylethyl)imidazole |

InChI |

InChI=1S/C12H14N2/c1-11-13-8-10-14(11)9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3 |

InChI Key |

HALGWCNPHCVXPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 1 Phenethylimidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pressbooks.pubmasterorganicchemistry.comdalalinstitute.com The rate and regioselectivity of these reactions on 2-Methyl-1-phenethylimidazole are influenced by the substituents on the ring. The N-phenethyl group at position 1 and the methyl group at position 2 are both electron-donating groups, which activate the imidazole ring towards electrophilic attack.

In general, electrophilic substitution on imidazoles occurs preferentially at the C4 and C5 positions, as attack at C2 is disfavored due to the adjacent sp² nitrogen. nih.govthieme-connect.de The N-phenethyl group does not significantly alter the inherent reactivity of the imidazole core towards electrophiles. However, the methyl group at C2 can sterically hinder attack at the adjacent C5 position to some extent.

Typical electrophilic substitution reactions that imidazoles undergo include nitration and halogenation. wjpsonline.com For instance, nitration of 2-methylimidazole (B133640) yields the 5-nitro derivative, indicating the preference for substitution at the C5 position. organic-chemistry.org While specific studies on this compound are not extensively documented, it is anticipated to undergo similar reactions. For example, halogenation with reagents like N-bromosuccinimide (NBS) would be expected to yield mono- or di-halogenated products at the C4 and C5 positions. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile by the π-electron system of the imidazole ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pubmasterorganicchemistry.comdalalinstitute.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Nucleophilic Reactivity of the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring possess lone pairs of electrons, rendering them nucleophilic. wjpsonline.com In this compound, the N1 nitrogen is substituted with the phenethyl group, leaving the N3 nitrogen as the primary site for nucleophilic attack.

Aza-Michael Addition Reactions

The nucleophilic N3 atom of this compound can participate in aza-Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction involves the conjugate addition of the imidazole to an electron-deficient alkene, forming a new carbon-nitrogen bond. d-nb.infoorganic-chemistry.orgresearchgate.netresearchgate.net

The reaction of imidazoles with Michael acceptors like acrylates and acrylonitrile (B1666552) can proceed under solvent- and catalyst-free conditions at elevated temperatures. d-nb.inforesearchgate.net The reactivity in these additions is influenced by the pKa of the imidazole derivative. d-nb.info Studies on 2-methylimidazole have shown that it can be slower to react compared to unsubstituted imidazole, which may be attributed to its electronic and steric properties. d-nb.inforesearchgate.net N-methylimidazole has been shown to be an effective catalyst for the aza-Michael addition of other N-heterocycles. organic-chemistry.orgresearchgate.net

The general mechanism for the uncatalyzed aza-Michael addition is considered a third-order reaction, where a second molecule of the amine facilitates the proton transfer in the rate-determining zwitterionic transition state. d-nb.info

Below is a table summarizing representative conditions for aza-Michael additions of imidazoles, which are analogous to the expected reactivity of this compound.

| Imidazole Derivative | Michael Acceptor | Conditions | Yield (%) | Reference |

| Imidazole | Acrylonitrile | 80 °C, solvent-free, 3 h | >97 | d-nb.info |

| Imidazole | Methyl acrylate | 80 °C, solvent-free, 5 h | >97 | d-nb.info |

| 2-Methylimidazole | Acrylonitrile | 80 °C, solvent-free | Slower than imidazole | d-nb.inforesearchgate.net |

| 4-Nitroimidazole | Methyl acrylate | N-methylimidazole (cat.), DMSO, 70 °C, 1 h | High | researchgate.net |

Quaternization Reactions of N-Substituted Imidazoles

The N3 atom of this compound can readily react with alkyl halides or other alkylating agents to form quaternary imidazolium (B1220033) salts. wjpsonline.com This quaternization reaction is a common transformation for N-substituted imidazoles. mdpi.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the imidazole nitrogen attacks the electrophilic carbon of the alkylating agent. wjpsonline.comacs.org

The synthesis of imidazolium salts is often carried out by heating the N-substituted imidazole with an alkyl halide in a suitable solvent. mdpi.com The reaction rate can be influenced by the nature of the alkylating agent and the reaction conditions. The formation of 1,3-dialkylated imidazolium salts from the reaction of an N-substituted imidazole with an alkyl halide demonstrates that even though the halide anion is a stronger nucleophile, the greater Lewis basicity of the imidazole nitrogen drives the reaction forward. acs.org

The table below presents typical conditions for the quaternization of N-substituted imidazoles.

| N-Substituted Imidazole | Alkylating Agent | Conditions | Yield (%) | Reference |

| N-alkylated benzimidazole (B57391) | Butyl halide | Toluene, reflux, 18-24 h | 85-95 | mdpi.com |

| Imidazole | Alkyl halides | NaOH or KOH, THF, high temp., 24-120 h | Up to 99 | mdpi.com |

| N-methylimidazole | Allyl bromide | Not specified | Not specified | scispace.com |

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position of this compound is not merely a passive substituent. Its protons are weakly acidic and can be abstracted by strong bases, leading to the formation of a nucleophilic species that can undergo further reactions.

Side-Chain Modifications and Functionalizations

A notable reaction involving the C2-methyl group is its functionalization through lithiation. Treatment with a strong base like butyllithium (B86547) can deprotonate the methyl group, generating a lithiated intermediate. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the methyl position. While specific studies on this compound are limited, this approach is a general strategy for the C-H functionalization of alkyl-substituted heterocycles. researchgate.netresearchgate.net

Furthermore, innovative three-component reactions have been developed for the functionalization of the C2-methyl group of 1-substituted-2-methylimidazoles. For instance, the reaction of 1-substituted-2-methylimidazoles with aldehydes and cyanophenylacetylene at room temperature without a catalyst leads to the stereoselective synthesis of (Z)-(2-cyano-1-phenyl)vinyl ethers of 2-(2-hydroxyalkyl)imidazoles. This transformation is believed to proceed through zwitterionic and carbene intermediates.

Transformations Involving the Phenethyl Side Chain

The phenethyl side chain at the N1 position offers additional sites for chemical transformations, including reactions on the phenyl ring and the ethyl linker.

Electrophilic aromatic substitution can occur on the phenyl ring of the phenethyl group. The directing influence of the alkyl substituent would favor substitution at the ortho and para positions of the phenyl ring.

A notable transformation is the reduction of a related N-substituted carbonylimidazole to a methylamine. In a study, N-phenethyl-1H-imidazole-1-carboxamide was successfully reduced to N-methyl-1-phenylethanamine using a sodium borohydride/iodine system. beilstein-journals.org This reaction proceeds through a formamide (B127407) intermediate and demonstrates that the phenethyl group is stable under these reductive conditions, while the imidazole-derived moiety is transformed. beilstein-journals.org This suggests that transformations can be selectively performed at other parts of the molecule without affecting the phenethyl side chain.

Reactions at the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The substitution pattern is directed by the phenethyl group, which is an ortho-, para-directing deactivator.

Halogenation:

The introduction of halogen atoms onto the phenyl ring can be achieved through various methods. For instance, the use of halogenating agents in the presence of a suitable solvent can lead to the formation of halogenated derivatives. google.com The reaction conditions, including the choice of halogenating agent and solvent, can influence the position and degree of halogenation. For example, 1-phenethylimidazoles with halo substituents at the 4-position or 2,4-dihalo substitutions on the phenyl ring have been synthesized. google.com The synthesis of a series of halogenated 1,5-diarylimidazoles has been accomplished for structure-activity relationship (SAR) studies, demonstrating the feasibility of introducing halogens at various positions. nih.gov

Nitration:

Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the aromatic ring. The conditions for nitration, such as temperature and acid concentration, must be carefully controlled to achieve the desired product and ensure safety. google.com For example, the nitration of 2-methylimidazole can yield the 5-nitro derivative. wikipedia.org While direct nitration of the imidazole ring is difficult due to protonation, nitration of the phenyl ring in related structures is a common transformation. arkat-usa.org

| Reaction | Reagents | Product(s) | Reference(s) |

| Halogenation | Halogenating agent (e.g., Cl₂, Br₂), Solvent | Halogenated this compound | google.comnih.gov |

| Nitration | Nitric acid, Sulfuric acid | Nitrated this compound | google.com |

Reactivity of the Ethyl Linker

The ethyl linker connecting the phenyl and imidazole rings also possesses sites for chemical modification. The reactivity of this linker is a key aspect in the synthesis of various derivatives.

The flexibility of the ethyl linker is a significant feature, and its chemical behavior can be influenced by the nature of the substituents on both the phenyl and imidazole rings. diva-portal.org Modifications at the ethyl linker can lead to the formation of new chemical entities with potentially different properties. For instance, the synthesis of 1-phenethylimidazoles often involves reactions at the carbon atom beta to the imidazole ring, where ester or thioester moieties can be introduced. google.com

Heterocyclic Ring Opening and Rearrangement Mechanisms

The imidazole ring in this compound is generally stable; however, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations often require significant energy input or specific reagents.

Heterocyclic Ring Opening:

Alkaline hydrolysis can lead to the ring opening of certain imidazole derivatives. For example, chromones containing an imidazole moiety can undergo alkaline ring opening to form corresponding ethenols. researchgate.net While specific examples for this compound are not detailed in the provided results, the general reactivity of the imidazole ring suggests that such transformations are plausible under harsh conditions.

Rearrangement Mechanisms:

Rearrangement reactions involve the migration of an atom or group within the molecule, leading to a structural isomer of the original compound. These reactions can be initiated by the formation of reactive intermediates such as carbocations. mvpsvktcollege.ac.incureffi.org Common types of rearrangements include 1,2-shifts of hydride or alkyl groups. mvpsvktcollege.ac.in For instance, the Wagner-Meerwein rearrangement involves a carbocation intermediate. cambridgescholars.com While specific rearrangement reactions for this compound are not explicitly described, the potential for such transformations exists, particularly if a reactive site is generated on the ethyl linker.

| Transformation | Conditions/Initiator | Intermediate(s) | Product Type | Reference(s) |

| Ring Opening | Alkaline hydrolysis | Ethenol derivative | Ring-opened product | researchgate.net |

| Rearrangement | Carbocation formation | Carbocation | Structural isomer | mvpsvktcollege.ac.incureffi.orgcambridgescholars.com |

Redox Chemistry of the Imidazole Moiety

The imidazole moiety of this compound can participate in redox reactions, which involve the transfer of electrons. iitk.ac.in The nitrogen atoms in the imidazole ring can influence its electronic properties and susceptibility to oxidation and reduction. chemijournal.com

Oxidation:

Oxidation of the imidazole ring can occur, though it often requires strong oxidizing agents. The specific products of oxidation would depend on the reaction conditions and the oxidant used.

Reduction:

Reduction of the imidazole ring is also possible. The redox chemistry of related imidazole-containing compounds has been studied, revealing the potential for reversible redox cycles. nih.gov For example, the reduction of a CN double bond to a CH-NH single bond can be achieved using metal hydrides. acs.org

Structure Activity Relationship Sar Studies of 2 Methyl 1 Phenethylimidazole Analogs

Conformational Analysis and its Impact on Molecular Interactions

The rotation of the phenethyl group relative to the imidazole (B134444) ring is subject to rotational barriers. While specific data for 2-Methyl-1-phenethylimidazole is not available, studies on N-aryl imidazoles demonstrate that the energy required to rotate bulky substituents around the C–N bond can be significant, potentially leading to stable rotational isomers (rotamers). The presence of the methyl group at the 2-position of the imidazole ring further influences the preferred conformation by restricting the rotational freedom of the N-phenethyl substituent. The interplay between the flexibility of the ethyl linker and the steric bulk of the phenyl and methyl groups dictates the accessible conformations, which in turn governs how the molecule presents its key interaction points, such as the aromatic ring and the imidazole nitrogen atoms, to a binding partner.

Electronic Effects of Substituents on Imidazole Ring Reactivity and Interaction Profiles

The electronic landscape of the this compound molecule is a key determinant of its reactivity and non-covalent interaction profile. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which (N-1) is pyrrole-like and donates a pair of electrons to the aromatic system, while the other (N-3) is pyridine-like and has a lone pair of electrons in the plane of the ring. nih.gov

The substituents at the 1 and 2 positions significantly modify this electronic distribution:

2-Methyl Group: The methyl group is an electron-donating group through an inductive effect. Its placement at the C2 position increases the electron density of the imidazole ring, which can enhance the basicity of the N-3 atom and influence the ring's susceptibility to electrophilic attack.

1-Phenethyl Group: The phenethyl group is primarily electron-withdrawing through a weak inductive effect due to the electronegativity of the sp2-hybridized phenyl carbons, but it does not participate in resonance with the imidazole ring. The primary electronic contribution of this group is its ability to engage in π-π stacking or cation-π interactions via its phenyl ring.

Steric Hindrance and its Role in Molecular Recognition

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions or interactions, plays a pivotal role in the molecular recognition of this compound.

2-Methyl Group: The methyl group at the C2 position, situated between the two nitrogen atoms, provides significant steric bulk. This can shield the N-1 and N-3 atoms, potentially hindering direct interactions such as metal coordination or hydrogen bonding at these sites. It can also influence the orientation of the N-phenethyl group.

1-Phenethyl Group: The N-phenethyl substituent is bulky and conformationally flexible. Its presence can block access to one face of the imidazole ring, directing incoming molecules to interact with the opposite face. The size and shape of this group are critical for defining the molecule's fit within a receptor's binding site, where a precise volume and orientation are often required for optimal interaction.

Studies on related imidazole-containing cyclophanes have shown that bulky substituents significantly decrease the conformational flexibility of the molecule, leading to more rigid structures. rsc.org This principle suggests that the combination of the 2-methyl and 1-phenethyl groups in this compound creates a distinct and sterically demanding molecular shape that is fundamental to its specific molecular recognition properties.

Hydrogen Bonding Propensities and Acceptor/Donor Sites

Hydrogen bonding is a critical factor in the molecular interactions of many nitrogen-containing heterocyclic compounds. In this compound, the potential for hydrogen bonding is limited compared to an unsubstituted imidazole because the N-1 position is alkylated.

Hydrogen Bond Acceptor: The primary hydrogen bond acceptor site is the sp2-hybridized nitrogen atom at the N-3 position. nih.gov This nitrogen has a lone pair of electrons that is available to accept a hydrogen bond from a donor molecule (e.g., an N-H or O-H group). The strength of this interaction is influenced by the electronic effects of the substituents; the electron-donating 2-methyl group increases the electron density on the N-3 atom, thereby enhancing its basicity and hydrogen bond acceptor strength.

Hydrogen Bond Donor: Since the N-1 nitrogen is substituted with the phenethyl group, it lacks a proton and cannot act as a hydrogen bond donor. This is a key difference from N-unsubstituted imidazoles, which can form persistent N–H···N hydrogen-bonded chains in the solid state. researchgate.netresearchgate.net

Therefore, the molecular interaction profile of this compound is characterized by its ability to act as a hydrogen bond acceptor at a single, well-defined site (N-3).

Comparative Analysis of Phenethyl vs. Other N-Substituents on Imidazole Scaffold Activity

The nature of the substituent at the N-1 position of the imidazole ring is a critical determinant of its biological or chemical activity. Comparing the phenethyl group to other common N-substituents highlights its unique combination of properties.

| N-Substituent | Key Properties | Impact on Activity |

| Phenethyl | Bulky, flexible, contains an aromatic ring. | Introduces potential for π-π stacking and hydrophobic interactions. Flexibility allows for conformational adaptation to binding sites. Bulk can enhance selectivity. |

| Methyl/Ethyl (Short Alkyl) | Small, non-aromatic, flexible. | Provides minimal steric hindrance. Lacks specific aromatic interactions. Lipophilicity increases with chain length. |

| Long Alkyl (e.g., Octyl, Decyl) | Highly lipophilic, flexible. | Significantly increases lipophilicity, which can be crucial for membrane interactions. Antibacterial activity of some 1-alkylimidazoles increases with chain length up to a certain point. researchgate.net |

| Phenyl (Aryl) | Bulky, rigid, aromatic. | Provides a rigid scaffold for π-π stacking. Lacks the conformational flexibility of the phenethyl group. Electronic effects can be tuned with ring substituents. |

The phenethyl group offers a unique balance of size, flexibility, and the presence of an aromatic ring. Unlike a simple phenyl group, the two-carbon linker provides conformational freedom, allowing the aromatic ring to orient itself optimally within a binding pocket. Compared to alkyl chains, the phenyl ring introduces the possibility of more specific non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein target. The length of an N-alkyl chain on the imidazole ring has been shown to be relevant for antimicrobial activity, with activity increasing as the carbon chain rises to nine carbons. researchgate.net The phenethyl group, with its distinct properties, therefore directs the molecule towards different interaction profiles than those seen with purely aliphatic or directly attached aromatic substituents.

Positional Isomerism Effects on Biological or Chemical Activities (e.g., 2-methyl vs. 4-methyl)

The position of the methyl group on the imidazole ring profoundly affects the molecule's properties due to differences in steric and electronic environments. Comparing a 2-methyl substituted imidazole to a 4-methyl substituted one reveals significant distinctions.

DFT computational studies and pKa titrations have consistently shown that the Nτ-nitrogen (N-3 in a 1,4-disubstituted imidazole) is more basic than the Nπ-nitrogen (N-1). acs.org This suggests that a 4-methylimidazole (B133652) tautomer is slightly more basic than a 5-methylimidazole tautomer. acs.org When considering N-substituted imidazoles, the position of the methyl group becomes fixed.

| Property | 2-Methylimidazole (B133640) | 4-Methylimidazole | Rationale for Difference |

| Steric Hindrance | High steric hindrance around both nitrogen atoms. | Lower steric hindrance at the N-3 atom compared to the 2-methyl isomer. | The methyl group at C2 is adjacent to both N1 and N3, while at C4 it is adjacent only to N3 and C5. |

| Basicity (of N-3) | Electron-donating effect increases basicity. | Electron-donating effect increases basicity. The effect may be subtly different due to proximity to the nitrogen atom. | The electronic influence of the methyl group affects the pKa of the ring. |

| Reactivity | C4 and C5 positions are available for reaction. | C2 and C5 positions are available for reaction. The C2 position is generally more reactive towards certain reagents. | The inherent reactivity of different positions on the imidazole ring is modified by the directing effects of the methyl group. |

Studies on the formation of methylimidazoles show that 2-methylimidazole and 4-methylimidazole can arise from different pathways in Maillard reactions. researchgate.net In terms of biological activity, positional isomerism can lead to significant differences in potency and selectivity. For example, in a study of novel oxazolidinones, the specific attachment point and geometry of a pendant benzotriazole (B28993) group (a related nitrogen heterocycle) dramatically altered antibacterial activity, demonstrating the critical importance of isomerism. nih.gov Therefore, moving the methyl group from the 2-position to the 4-position in 1-phenethylimidazole would be expected to alter its binding affinity and reactivity profile by changing the steric accessibility and basicity of the N-3 atom, and by exposing the more reactive C-2 position.

Computational and Theoretical Investigations of 2 Methyl 1 Phenethylimidazole

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like 2-Methyl-1-phenethylimidazole, MD simulations can reveal its conformational behavior and stability in a simulated biological environment, such as in a water solvent box. researchgate.netajchem-a.com

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD) : This measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD value suggests the system has reached equilibrium. nih.govajchem-a.com

Root Mean Square Fluctuation (RMSF) : This analyzes the fluctuation of individual atoms or residues, indicating which parts of the molecule are more flexible or rigid. nih.gov

Solvent Accessible Surface Area (SASA) : This calculates the surface area of the molecule that is accessible to the solvent, providing insights into its interaction with the surrounding environment. nih.govajchem-a.com

Hydrogen Bond Analysis : This tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water) or a protein target, which is crucial for understanding binding stability. nih.gov

Molecular Docking Studies for Protein-Ligand Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.org This method is routinely used in drug design to understand how a molecule might interact with a biological target. arabjchem.orgresearchgate.net For this compound, docking could be used to screen for potential protein targets and elucidate its binding mechanism.

Docking simulations place the ligand into the binding site of a protein and score the different poses based on binding energy. nih.gov The pose with the lowest binding energy is generally considered the most favorable. researchgate.net Analysis of this pose reveals crucial information about the interaction:

Key Amino Acid Residues : Identifies the specific amino acids in the protein's active site that interact with the ligand.

Types of Interactions : Details the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between aromatic rings. nih.gov

The table below provides an example of docking results for imidazole (B134444) derivatives with a protein target.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Derivative A | -7.244 | TYR 385, SER 530 | Hydrogen Bond |

| Derivative B | -7.187 | ARG 120, TYR 355 | Pi-Cation, Hydrogen Bond |

| Derivative C | -6.928 | PHE 518, LEU 352 | Hydrophobic |

Note: This table is for illustrative purposes, with data generalized from studies on various imidazole derivatives. nih.gov Such studies are essential for understanding the potential biological activity of compounds like this compound.

Ligand-Binding Affinities and Energetics

Computational methods, particularly molecular docking, are pivotal in elucidating the binding affinities and energetic interactions between a ligand, such as this compound, and its potential biological targets. These in silico techniques predict the preferred orientation of a molecule when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy score in kilocalories per mole (kcal/mol). A more negative binding energy typically indicates a more stable and favorable interaction.

The binding energy is a composite of various intermolecular forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. For this compound, the phenethyl group at the 1-position would be expected to contribute significantly to hydrophobic and potentially π-π stacking interactions within a receptor's binding pocket. The imidazole ring itself can participate in hydrogen bonding and π-π stacking, while the 2-methyl group can influence steric hindrance and hydrophobic contacts.

The energetics of ligand binding can be further dissected through more advanced computational techniques like molecular dynamics simulations. These simulations can provide a dynamic view of the ligand-receptor complex over time, allowing for the calculation of binding free energies that account for conformational changes and solvent effects, thus offering a more comprehensive understanding of the binding thermodynamics.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 2-methyl-1H-benzo[d]imidazole | 2E77 | -6.5 |

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on chemical parameters, not clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. In the context of this compound, a QSAR model would correlate various calculated molecular descriptors (chemical parameters) with a specific, measured biological effect. This analysis is instrumental in predicting the activity of new, unsynthesized analogs and in understanding the chemical features that are crucial for a compound's function.

The development of a robust QSAR model relies on the careful selection of molecular descriptors that accurately represent the physicochemical properties of the molecules under investigation. For imidazole and its derivatives, several classes of chemical parameters have been shown to be significant in various QSAR studies. These include:

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule. A key parameter is the Hammett sigma (σ), which describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. The distribution of charges and the dipole moment of the molecule are also important electronic descriptors.

Hydrophobic Parameters: The hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors, is a critical parameter. It is commonly quantified by the logarithm of the partition coefficient (logP) or calculated variations such as XLogP3.

Steric Parameters: These parameters describe the size and shape of the molecule. Molar refractivity (MR) is a measure of the volume occupied by a molecule, while STERIMOL parameters provide a more detailed description of the dimensions of substituents in different directions.

While a specific QSAR model for a series including this compound is not available, data from public chemical databases can provide some of the key chemical parameters for this compound and its parent structures. For instance, the computed XLogP3 value for 1-phenethylimidazole is 1.9, indicating a moderate level of lipophilicity.

QSAR studies on related benzimidazole (B57391) derivatives have highlighted the importance of molar weight and total energy in contributing to their inhibitory activity. Such models demonstrate how variations in these fundamental chemical parameters can be correlated with biological outcomes.

| Parameter Type | Descriptor Example | Physicochemical Significance |

|---|---|---|

| Electronic | Hammett sigma (σ) | Describes the electron-donating/withdrawing ability of substituents. |

| Hydrophobic | logP / XLogP3 | Quantifies the lipophilicity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. |

| Steric | STERIMOL parameters | Define the spatial dimensions of substituents. |

| Topological | Balaban index (J) | Describes the branching and shape of the molecule. |

Mechanistic Interactions of 2 Methyl 1 Phenethylimidazole in Biological Systems

Enzyme Inhibition Mechanisms

The structural motifs within 2-Methyl-1-phenethylimidazole, namely the imidazole (B134444) ring and aromatic systems, are common pharmacophores that interact with numerous enzyme targets.

Protein kinases are crucial enzymes that regulate a vast array of cellular processes through phosphorylation. Their dysregulation is a hallmark of many diseases, making them prominent therapeutic targets. While various heterocyclic compounds, including those with imidazole-based scaffolds, have been investigated as inhibitors of protein kinases such as Aurora kinases, specific data detailing the direct interaction or inhibition mechanisms of this compound with protein kinases are not extensively documented in the current scientific literature. dntb.gov.uaresearchgate.net

The most well-characterized enzymatic interaction for imidazole-containing compounds is the inhibition of the Cytochrome P450 (CYP) superfamily, particularly the sterol 14α-demethylase enzyme, CYP51. This enzyme is essential for the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govebyu.edu.tr

The mechanism of inhibition by azole compounds is well-established. The nitrogen atom (N3) of the imidazole ring acts as a potent ligand that coordinates directly with the heme iron atom at the active site of the CYP51 enzyme. nih.govresearchgate.net This binding event prevents the enzyme from processing its natural substrate, lanosterol (B1674476), thereby halting the sterol biosynthesis pathway. ebyu.edu.tr

Compounds containing a phenethylimidazole moiety have been identified as potent inhibitors of CYP51. For example, the experimental drugs VNI and VNF, which both feature a core phenethylimidazole structure, are powerful inhibitors of Trypanosoma cruzi CYP51. nih.govresearchgate.net This demonstrates that the phenethylimidazole scaffold effectively orients the molecule within the enzyme's active site to facilitate the critical coordination between the imidazole nitrogen and the heme iron, leading to potent enzyme inhibition.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are involved in numerous physiological processes and are established drug targets.

Recent studies have demonstrated that imidazole derivatives can act as effective inhibitors of these isoforms. While this compound itself has not been specifically reported, research on structurally related imidazole-derived ethers shows significant inhibitory activity against both hCA I and hCA II. The inhibitory constants (IC₅₀) for these related compounds are in the nanomolar range, indicating potent inhibition. This suggests that the imidazole scaffold is a viable starting point for designing CA inhibitors. acs.org

| Compound Name | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) |

|---|---|---|

| 1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole | 4.13 | 5.65 |

| 1-(2-(Benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole | 15.67 | 14.84 |

| 1-(2-(4-Chlorophenyl)-2-(4-nitrobenzyloxy)ethyl)-1H-imidazole | 12.41 | 11.23 |

| 1-(2-(4-Fluorobenzyloxy)-2-phenylethyl)-1H-imidazole | 10.33 | 9.74 |

| 1-(2-(4-Chlorophenyl)-2-(4-fluorobenzyloxy)ethyl)-1H-imidazole | 13.56 | 12.87 |

| 1-(2-(4-Chlorobenzyloxy)-2-phenylethyl)-1H-imidazole | 9.89 | 8.51 |

This table presents data for compounds structurally related to this compound to illustrate the potential of the imidazole scaffold for carbonic anhydrase inhibition. Data for this compound itself is not specified in the source.

Topoisomerase II, Focal Adhesion Kinase (FAK), and Aurora Kinases are all critical enzymes in cell division, adhesion, and proliferation, and serve as targets for various therapeutic agents. researchgate.netnih.gov Fungal topoisomerase II, for instance, is a known target for certain antifungal compounds. nih.govresearchgate.net However, specific studies detailing the mechanistic action of this compound on these particular enzyme targets have not been identified in the reviewed scientific literature.

Receptor Binding Mechanisms

In addition to enzyme inhibition, the structure of this compound allows it to act as a ligand, binding to various biological receptors and synthetic receptor models.

Research has shown that this compound can function as a coordinating ligand in synthetic receptor systems. Specifically, it has been demonstrated to coordinate with the zinc(II) and iron(II) centers of metalloporphyrin complexes, forming non-covalently linked molecular ensembles. researchgate.net This ability to bind to metal centers in complex organic scaffolds highlights its potential to interact with metalloproteins and other receptor sites in biological systems.

Furthermore, the broader 1-phenethylimidazole scaffold is present in molecules known to modulate specific receptor activity. For example, SKF-96365, a derivative of 1-phenethylimidazole, is a known blocker of receptor-operated calcium channels. researchgate.net Other imidazole-containing drugs, such as econazole, have been shown to act as antagonists for receptors like the transient receptor potential cation channel subfamily M member 8 (TRPM8). researchgate.net These examples indicate that the phenethylimidazole chemical framework has the potential to interact with and modulate the activity of various physiological receptors, although the specific receptor binding profile for this compound remains an area for further investigation.

Supramolecular Interactions with Biomolecules

Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which govern the assembly of molecules into larger, organized structures mdpi.comnih.gov. These interactions are fundamental to biological processes, including the recognition between enzymes and substrates or the formation of protein complexes nih.gov. This compound, with its aromatic and heterocyclic moieties, has the potential to engage in various supramolecular interactions with biological macromolecules.

Coordination to Porphyrin Complexes and Dioxygen Binding

The imidazole moiety is a well-studied ligand in coordination chemistry, particularly in its interaction with metalloporphyrins, which form the core of heme proteins like hemoglobin and myoglobin (B1173299) nih.govnih.gov. While direct studies on this compound are not available, extensive theoretical research on its structural analog, 2-methylimidazole (B133640) (2-MeIm), provides significant insights into its likely coordination behavior.

Theoretical studies using density functional theory (DFT) have modeled the coordination of various imidazole ligands to iron-porphyrin (FeP) complexes to understand their effect on structure, energetics, and dioxygen (O₂) binding nih.gov. In these models, the imidazole ligand coordinates to the central iron atom, mimicking the function of the proximal histidine residue in hemoglobin.

The presence of the methyl group at the 2-position of the imidazole ring introduces significant steric hindrance with the porphyrin skeleton nih.gov. This steric contact weakens the bond between the iron center and the axial imidazole ligand. Consequently, the bond between the iron and molecular oxygen (Fe-O₂) is also weakened. This effect is crucial for modeling the different oxygen-binding affinities of hemoglobin. Iron porphyrins with 2-methylimidazole as a ligand serve as effective models for the T-state (low-affinity) of hemoglobin, whereas complexes with the less-hindered 1-methylimidazole (B24206) mimic the R-state (high-affinity) nih.gov. The addition of the phenethyl group at the 1-position of 2-methylimidazole would likely introduce further steric bulk, potentially modulating this effect, though specific comparative studies are not available.

Table 1. Theoretical Effects of Imidazole Ligands on Iron-Porphyrin (FeP) Complexes

| Ligand | Key Structural Feature | Effect on Fe-Porphyrin Complex | Impact on Dioxygen (O₂) Binding | Hemoglobin State Modeled | Reference |

|---|---|---|---|---|---|

| 1-Methylimidazole (1-MeIm) | No steric hindrance at the 2-position. | Forms a relatively strong Fe-Ligand bond. | Allows for stronger Fe-O₂ bonding. | R-state (High Affinity) | nih.gov |

| 2-Methylimidazole (2-MeIm) | Steric hindrance from the 2-methyl group. | Increases steric contact with the porphyrin ring, weakening the Fe-Ligand bond. | Weakens the Fe-O₂ bond. | T-state (Low Affinity) | nih.gov |

Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexes are supramolecular assemblies where a "guest" molecule is encapsulated within the cavity of a "host" molecule oatext.comoatext.com. Cyclodextrins are common host molecules used in pharmaceutical and chemical applications nih.gov. They are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior oatext.comoatext.com. This structure allows them to encapsulate non-polar or poorly water-soluble guest molecules, thereby altering the guest's physical and chemical properties, such as solubility and stability oatext.com.

The formation of an inclusion complex is driven by a dimensional fit between the host and guest and favorable non-covalent interactions, primarily hydrophobic interactions, within the cavity mdpi.comoatext.com. The phenethyl group of this compound is hydrophobic and of a suitable size to potentially fit within the cavity of common cyclodextrins like β-cyclodextrin. Encapsulation of this moiety could enhance the aqueous solubility of the compound.

Although the formation of a cyclodextrin (B1172386) inclusion complex with this compound is theoretically plausible, no experimental studies confirming such a complex have been identified in the available research. The methods for preparing such complexes are well-established and vary depending on the properties of the guest molecule.

Table 2. Common Methods for Preparation of Cyclodextrin Inclusion Complexes

| Method | Description | Suitability | Reference |

|---|---|---|---|

| Kneading | The host and guest are mixed and ground into a paste with a small amount of solvent, then dried. | Poorly water-soluble guests. | mdpi.comresearchgate.net |

| Co-precipitation | The host and guest are dissolved in a solvent, and the complex precipitates upon changing conditions (e.g., adding a non-solvent). The solid is then filtered and dried. | Water-insoluble guests. | oatext.com |

| Freeze-Drying (Lyophilization) | An aqueous solution of the host and guest is frozen and then dried under vacuum, sublimating the water. | Thermolabile or water-soluble guests. | oatext.comoatext.com |

| Spray-Drying | A solution of the host and guest is atomized into a hot gas stream, rapidly evaporating the solvent to form a dry powder. | Thermostable molecules. | researchgate.net |

Influence on Cellular Pathways at a Molecular Level (excluding downstream physiological outcomes)

The imidazole ring is a significant pharmacophore present in many biologically active compounds researchgate.net. For example, azole antifungal drugs function by having their imidazole or triazole unit coordinate to the heme iron of the enzyme lanosterol 14α-demethylase (CYP51), inhibiting its function in the ergosterol biosynthesis pathway researchgate.net. This represents a direct molecular interaction with a key cellular enzyme.

However, there is a lack of specific research identifying and characterizing the influence of this compound on specific cellular pathways at a molecular level. Studies have not yet detailed its potential interactions with specific enzymes, receptors, or signaling proteins, or how it might modulate their activity independent of any resulting physiological effects.

Applications of 2 Methyl 1 Phenethylimidazole in Chemical Research

Role as Ligands in Coordination Chemistry

Imidazole (B134444) and its derivatives are fundamental ligands in coordination chemistry due to the electron-donating capacity of their imine nitrogen atom (HC=N-CH). wikipedia.org This nitrogen atom readily binds to metal ions, making these compounds versatile building blocks for metal complexes. wikipedia.orgsemanticscholar.org

Formation of Metal ComplexesSubstituted imidazoles typically act as monodentate ligands, coordinating to a metal center through a single nitrogen atom to form coordinate covalent bonds.jocpr.comThe presence of substituents, such as the 2-methyl and 1-phenethyl groups in 2-Methyl-1-phenethylimidazole, influences the steric and electronic properties of the ligand. The 2-methyl group, for instance, introduces steric hindrance that can affect the geometry of the resulting metal complex.wikipedia.org

Metal complexes are generally synthesized by reacting a metal salt (e.g., CuCl₂, NiCl₂) with the imidazole ligand in a suitable solvent, often in a 1:2 metal-to-ligand molar ratio. jocpr.com The resulting complexes can have various geometries, such as square planar or tetrahedral, depending on the metal ion and the steric bulk of the ligands. jocpr.com

Stability and Spectroscopic Properties of Metal-Imidazole AdductsThe stability of metal-imidazole complexes is determined by factors including the basicity of the imidazole ligand and the nature of the metal ion.wikipedia.orgThe formation of these complexes can be studied using potentiometric techniques to measure stability constants in solution.researchgate.net

Characterization of these metal-imidazole adducts relies on various spectroscopic methods. Infrared (IR) spectroscopy helps confirm the coordination of the imidazole ligand to the metal. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure of the ligand within the complex. jocpr.com

Below is a general representation of the type of data collected for such complexes.

| Property | Typical Method of Analysis | Information Gained |

| Coordination Geometry | Single-Crystal X-ray Diffraction | Determines the 3D structure (e.g., tetrahedral, square planar) and bond lengths/angles. |

| Metal-Ligand Binding | FTIR Spectroscopy | Confirms the coordination of the imidazole nitrogen to the metal center. |

| Electronic Transitions | UV-Vis Spectroscopy | Provides information on the electronic structure of the complex. |

| Complex Stability | Potentiometry, Calorimetry | Quantifies the thermodynamic stability of the complex in solution. |

Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

N-heterocyclic carbenes (NHCs) are a powerful class of ligands in organometallic chemistry and have emerged as potent organocatalysts. uliege.benih.gov Imidazole derivatives are the most common precursors for generating stable NHCs. uliege.be

Development of Catalytic Systems Utilizing Imidazole-Derived NHCsThe synthesis of an NHC from an N-substituted imidazole, such as this compound, involves a two-step process. First, the imidazole is converted into an imidazolium (B1220033) salt, which serves as the NHC precursor.nih.govThis is typically achieved by reacting the imidazole with an alkyl or aryl halide. Second, the imidazolium salt is deprotonated at the C2 position using a strong base to generate the free, highly reactive NHC.uliege.be

These NHCs can then be used to synthesize metal-NHC complexes, which are highly effective catalysts in a wide range of organic transformations, including olefin metathesis and cross-coupling reactions. researchgate.netrsc.org The steric and electronic properties of the NHC, dictated by the substituents on the imidazole ring (like the phenethyl and methyl groups), are crucial for tuning the activity and selectivity of the catalyst. nih.gov

Supramolecular Chemistry and Self-Assembly

There is no information in the provided search results regarding the application of this compound or closely related compounds in supramolecular chemistry or self-assembly. In principle, imidazole-containing molecules can participate in the formation of larger, organized structures through non-covalent interactions like hydrogen bonding or metal-coordination, but specific examples involving this compound are not available.

Components in Advanced Materials (non-physical property focus)

The imidazole derivative, this compound, has been utilized in the development of sophisticated supramolecular structures with specific functionalities, particularly in the field of bio-inspired materials. Research has demonstrated its role as a critical component in the formation of non-covalently linked ensembles designed to mimic the oxygen-carrying capabilities of hemoproteins.

In one notable application, this compound serves as an axial ligand for porphyrin complexes. waseda.jpwaseda.jprsc.org Specifically, it has been used in conjunction with α-Cyclodextrin (αCD) to create a bulky proximal base for meso-tetrakis[o-(N-methyl)pyridinium]porphyrinato-iron(II). rsc.org The phenethyl group of this compound penetrates the hydrophobic cavity of the α-Cyclodextrin, forming a host-guest complex. rsc.org This assembly then coordinates to the iron center of the porphyrin.

The resulting supramolecular architecture provides a hydrophobic environment around the iron center, which is crucial for preventing the irreversible oxidation of the iron(II) and enabling the reversible binding and release of dioxygen in an aqueous dimethylformamide (DMF) solution. waseda.jpwaseda.jprsc.org This approach, which relies on non-covalent interactions to build complex functional materials, offers a high-yield alternative to traditional covalent synthesis methods for creating such hemoprotein analogues. rsc.org

The key components and their respective roles in this advanced material are summarized in the table below.

| Component | Chemical Name | Role in the Supramolecular Assembly |

| Porphyrin Complex | meso-tetrakis[o-(N-methyl)pyridinium]porphyrinato-iron(II) | Core functional unit that binds dioxygen. |

| Axial Ligand | This compound | Coordinates to the iron center of the porphyrin, providing an anchor point for the bulky group. |

| Host Molecule | α-Cyclodextrin | Encapsulates the phenethyl group of the imidazole ligand, creating a bulky, hydrophobic microenvironment. |

Detailed research findings have quantified the binding affinity of the α-Cyclodextrin-penetrating this compound (αCD-MPIm) to the porphyrin complex. The binding constant was found to be comparable to that of a smaller, non-penetrating imidazole derivative, indicating that the cyclodextrin (B1172386) inclusion did not negatively impact the axial coordination. rsc.org

| Ligand | Porphyrin Complex | Solvent | Binding Constant (KB) [M-1] |

| αCD-MPIm | meso-tetrakis[o-(N-methyl)pyridinium]porphyrinato-zinc(II) | Water | 1.0 x 102 |

| 1,2-dimethylimidazole | meso-tetrakis[o-(N-methyl)pyridinium]porphyrinato-zinc(II) | Water | 0.9 x 102 |

This research highlights the utility of this compound in constructing complex, functional materials through non-covalent self-assembly, offering a pathway to novel bio-inspired systems.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Methyl 1 Phenethylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-1-phenethylimidazole, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques to assign all proton and carbon signals and confirm the molecular structure.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenethyl group and the 2-methylimidazole (B133640) ring. The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂-CH₂-) of the phenethyl substituent would give rise to two triplets, with their chemical shifts influenced by the adjacent phenyl and imidazole (B134444) moieties. The protons on the imidazole ring would appear as two distinct singlets or doublets in the aromatic region, and the methyl group at the C2 position would produce a characteristic singlet in the upfield region. Integration of these signals would confirm the number of protons in each unique chemical environment.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. This would include signals for the quaternary and CH carbons of the phenyl ring, the two methylene carbons of the phenethyl chain, the carbons of the imidazole ring (including the C2 carbon bearing the methyl group), and the methyl carbon itself. The chemical shifts of these carbons would provide critical information for structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity within the phenethyl group (i.e., the coupling between the two methylene groups) and any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connection of the phenethyl group to the N1 position of the imidazole ring by showing correlations between the methylene protons and the imidazole ring carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C-H stretching vibrations from the aromatic phenyl ring and the aliphatic phenethyl chain.

C=C and C=N stretching vibrations within the aromatic and imidazole rings.

In-plane and out-of-plane bending vibrations for the C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its exact molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the two methylene groups of the phenethyl chain and the bond between the phenethyl group and the imidazole ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, this method would provide unambiguous proof of its molecular structure, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution, from which the atomic positions can be deduced.

A typical crystallographic study for this compound would yield crucial data, which would be presented in a detailed table. This would include:

Crystal Data: Such as the chemical formula (C₁₂H₁₄N₂), formula weight, crystal system (e.g., monoclinic, orthorhombic), and space group.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the fundamental repeating unit of the crystal lattice.

Structural Refinement Parameters: Including the number of molecules in the unit cell (Z), the calculated density, and indicators of the quality of the structural model (R-factors).

The analysis would also reveal critical structural details, such as the bond lengths and angles within the imidazole and phenyl rings, the torsion angles describing the orientation of the phenethyl group relative to the imidazole core, and any significant non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate the crystal packing.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound (C₁₂H₁₄N₂), the theoretical elemental composition can be calculated based on its atomic weights. An experimental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

The results are typically presented in a table comparing the calculated and experimentally found percentages. Agreement between the theoretical and found values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Theoretical % | Found % |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

| Note: This table is for illustrative purposes only. No experimental data for this compound is available. |

Other Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond initial structural confirmation, a suite of advanced spectroscopic techniques would be employed to investigate the reactivity and potential reaction mechanisms involving this compound. These studies provide insights into the compound's electronic structure, dynamic behavior, and interactions with other chemical species.

Techniques that could be applied include:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity of atoms within the molecule, which is especially useful for unequivocally assigning protons and carbons in the phenethyl and methyl groups.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, which can help in the structural elucidation of metabolites or reaction products in mechanistic studies.

Computational Chemistry: Density Functional Theory (DFT) calculations could be used to model the molecular orbitals (HOMO/LUMO), predict spectroscopic properties (NMR, IR), and investigate reaction pathways and transition states. This provides a theoretical framework to support and interpret experimental findings.

These advanced methods are critical for a deeper understanding of the compound's chemical behavior beyond its static structure, particularly when investigating its role in complex chemical or biological systems.

Future Directions and Emerging Research Avenues for 2 Methyl 1 Phenethylimidazole

Exploration of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 2-Methyl-1-phenethylimidazole and its analogs. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of imidazole-containing compounds, and these approaches can be adapted for this compound. wjbphs.comnih.govwjbphs.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of imidazole (B134444) derivatives. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green approach that can accelerate reaction rates and lead to higher product yields under milder conditions. nih.gov

Use of Green Catalysts: The development and utilization of reusable and non-toxic catalysts, such as zeolites, can make the synthesis more sustainable. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact. nih.govrsc.org

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Imidazole Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Consumption | Often high due to prolonged heating | Reduced due to faster reactions (e.g., microwave) |

| Solvent Use | Often reliant on volatile organic solvents | Minimized or eliminated (solvent-free) or use of green solvents (e.g., water) nih.gov |

| Catalysts | May use stoichiometric and hazardous reagents | Employs reusable and benign catalysts (e.g., zeolites) nih.gov |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes) nih.gov |

| Waste Generation | Can be substantial | Minimized through atom economy and catalyst recycling |

| Yields | Variable | Often improved wjbphs.com |

Advanced Computational Modeling for Precise Mechanistic Prediction

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at the atomic level. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict reaction mechanisms, understand electronic properties, and guide the design of new synthetic routes. acs.orgnih.govresearchgate.netmdpi.com

Future computational studies could focus on:

Mechanistic Elucidation: DFT calculations can be used to map out the energy profiles of different synthetic pathways to this compound, helping to identify the most favorable reaction conditions. mdpi.com

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized compounds. nih.govresearchgate.net

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic distribution can be calculated, providing insights into the molecule's potential biological behavior.

Conformational Analysis: Understanding the preferred three-dimensional structure of this compound is crucial for predicting its interaction with biological targets.

Identification of New Mechanistic Biological Targets and Pathways

A key area of future research is the identification of the specific biological targets and molecular pathways through which this compound exerts its effects. The imidazole scaffold is known to interact with a wide range of proteins and enzymes. researchgate.net A combination of computational and experimental approaches will be crucial in this endeavor.

In Silico Target Prediction: Computational methods such as pharmacophore modeling and molecular docking can be used to screen large databases of biological targets to identify potential binding partners for this compound. nih.govdergipark.org.trresearchgate.net These methods can help to prioritize targets for experimental validation.

Pharmacophore-Based Virtual Screening: This approach involves creating a 3D model of the essential features of a molecule required for biological activity and using it to search for compounds with similar features. nih.govnih.gov

Experimental Validation: High-throughput screening and other experimental assays can be used to confirm the interactions predicted by computational models and to determine the functional consequences of these interactions.

Design and Synthesis of Mechanistically Targeted Analogs

Once potential biological targets are identified, this information can be used to design and synthesize new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationship (SAR) of the compound. researchgate.netderpharmachemica.comnih.govnih.govchemijournal.com

Future research in this area will involve:

Systematic Structural Modifications: The synthesis of a library of analogs with systematic modifications to the 2-methyl group, the phenethyl side chain, and the imidazole ring.

SAR Studies: The biological activity of these analogs will be evaluated to determine which structural features are critical for activity.

Iterative Design and Synthesis: The results of SAR studies will be used to refine the design of new, more potent, and selective analogs. mdpi.comnih.govresearchgate.net

Table 2: Potential Modifications for SAR Studies of this compound

| Position of Modification | Type of Modification | Rationale |

| Imidazole Ring | Substitution at C4 and C5 positions | To explore the electronic and steric requirements for activity. |

| 2-Methyl Group | Replacement with other alkyl or aryl groups | To investigate the role of this group in target binding. |

| Phenethyl Moiety | Substitution on the phenyl ring | To modulate lipophilicity and electronic properties. |

| Ethyl Linker | Variation in length and rigidity | To optimize the orientation of the phenyl ring relative to the imidazole core. |

Integration with Advanced Materials Science for Chemical Applications

The unique chemical properties of the imidazole ring suggest that this compound could have applications in materials science. kfupm.edu.saigi-global.combohrium.comresearchgate.netigi-global.com

Emerging research avenues include:

Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb onto metal surfaces and form a protective layer. kfupm.edu.saigi-global.combohrium.comresearchgate.netigi-global.com The efficacy of this compound in this application could be investigated.

Fluorescent Probes and Sensors: The imidazole scaffold can be incorporated into fluorescent molecules for the detection of ions and small molecules. rsc.orgnih.govunigoa.ac.inresearchgate.netrsc.org The phenethyl group could be modified to tune the photophysical properties of such probes.

Functional Polymers: Imidazole-containing monomers can be polymerized to create materials with interesting properties, such as catalytic activity or ion-conducting capabilities.

Development of Research Tools Based on this compound Scaffold

Beyond its potential therapeutic or material applications, this compound could serve as a scaffold for the development of chemical tools to probe biological systems.

Future directions in this area include:

Chemical Probes: By attaching a reporter group (e.g., a fluorophore or a biotin tag) to the this compound scaffold, it could be used to visualize and track its biological targets within cells.

Affinity-Based Probes: Immobilizing this compound on a solid support could be used to isolate and identify its binding partners from complex biological mixtures.

Photoaffinity Labels: Incorporation of a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, facilitating their identification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-phenethylimidazole, and how can reaction conditions be systematically optimized?

- Methodology : Begin with condensation reactions between phenethylamine and carbonyl precursors under acidic or basic catalysis. For example, highlights the use of solvents like ethanol or DMF and catalysts such as ammonium acetate for analogous imidazole derivatives. Employ Design of Experiments (DoE) to optimize temperature (e.g., 80–120°C), solvent polarity, and catalyst loading. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis and elemental composition (C, H, N) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- FT-IR : Identify imidazole ring vibrations (C=N stretch ~1600 cm⁻¹) and methyl/phenethyl substituents.

- NMR : ¹H NMR for aromatic proton signals (δ 7.2–7.5 ppm) and methyl group splitting patterns. ¹³C NMR to confirm quaternary carbons in the imidazole ring.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Elemental Analysis : Verify experimental vs. calculated C/H/N ratios (e.g., ±0.3% tolerance). Cross-reference with databases like NIST Chemistry WebBook for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Exposure Response : For skin contact, wash immediately with soap/water (15+ minutes). For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs. Avoid inducing vomiting upon ingestion; administer activated charcoal under medical supervision .

Q. How can researchers design preliminary pharmacological screening assays for this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/− bacteria).

- Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the compound’s 3D structure (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Target Selection : Focus on receptors like histamine H₃ or cancer-related kinases. Analyze binding poses (e.g., hydrogen bonds with active-site residues) and calculate binding energies (ΔG). Validate with MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

- Methodology :

- Meta-analysis : Compare datasets using tools like RevMan for heterogeneity testing (I² statistic).

- Experimental replication : Vary assay conditions (pH, temperature) and cell lines. For example, shows substituent-dependent activity in thiazole-triazole hybrids; test analogous modifications (e.g., fluorophenyl vs. methoxyphenyl groups).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant variability sources .

Q. How can structure-activity relationship (SAR) studies improve the efficacy of this compound?

- Methodology :

- Substituent variation : Synthesize derivatives with halogen (Cl, Br), electron-donating (OCH₃), or bulky groups on the phenethyl ring.

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction sites. Correlate logP (lipophilicity) with membrane permeability via Caco-2 assays.

- In vivo validation : Prioritize compounds with <10 µM IC₅₀ in xenograft models (e.g., murine cancer models) .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

- Methodology :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalysis : Use recyclable catalysts (e.g., Fe₃O₄ nanoparticles) or enzyme-mediated reactions.

- Waste management : Implement solvent recovery systems and neutralize acidic/byproduct streams before disposal. Reference ’s CO₂-mediated cyclization as a model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.